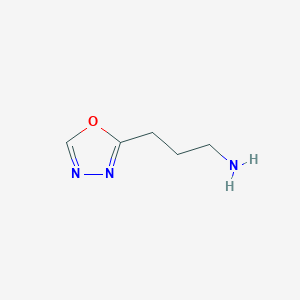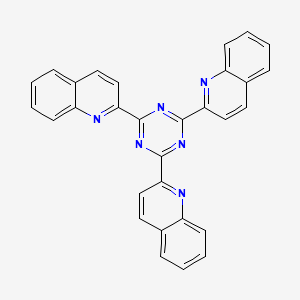
2-(2-Ethoxyphenyl)acetaldehyde
Vue d'ensemble
Description
2-(2-Ethoxyphenyl)acetaldehyde, also known as 2-ethoxybenzaldehyde, is an organic compound with the chemical formula C9H10O2. It is a colorless liquid with a floral odor and is widely used in the fragrance industry as a raw material for the synthesis of perfumes and fragrances. In recent years, this compound has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-(2-Ethoxyphenyl)acetaldehyde is still not fully understood. However, studies have shown that this compound exerts its therapeutic effects by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress in the body. It also modulates various signaling pathways involved in inflammation and cell death, thus preventing the progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-Ethoxyphenyl)acetaldehyde possesses significant antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. It has been shown to reduce oxidative stress, inhibit the production of ROS, and modulate various signaling pathways involved in inflammation and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(2-Ethoxyphenyl)acetaldehyde in lab experiments is its low toxicity and high stability, making it a safe and reliable compound for research purposes. However, one of the limitations of using this compound is its low solubility in water, which may limit its application in certain experimental conditions.
Orientations Futures
Despite the significant progress made in the research on 2-(2-Ethoxyphenyl)acetaldehyde, there is still much to be explored in terms of its potential therapeutic applications. Some of the future directions for research in this area include:
1. Investigating the potential of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Exploring the use of this compound in the treatment of various types of cancer.
3. Studying the effects of this compound on various signaling pathways involved in inflammation and cell death.
4. Investigating the potential of this compound in the prevention and treatment of cardiovascular diseases.
Conclusion:
In conclusion, 2-(2-Ethoxyphenyl)acetaldehyde is an organic compound with significant potential in scientific research due to its antioxidant and anti-inflammatory properties. Research has shown that this compound possesses therapeutic potential in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Applications De Recherche Scientifique
2-(2-Ethoxyphenyl)acetaldehyde has been studied extensively in recent years due to its potential therapeutic applications. Research has shown that this compound possesses significant antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
2-(2-ethoxyphenyl)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-12-10-6-4-3-5-9(10)7-8-11/h3-6,8H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIHVEOSCANMMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethoxyphenyl)acetaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-bromo-4-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3210931.png)
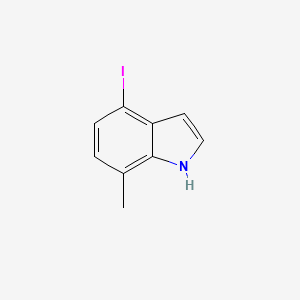
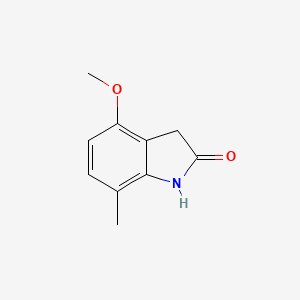
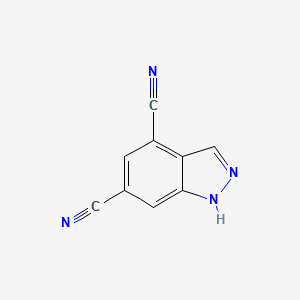

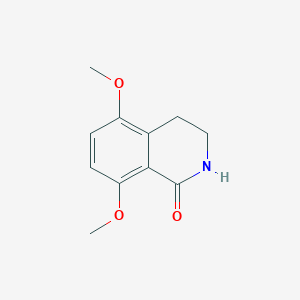

![p-Toluenesulfonic acid 2-[2-(2-chloroethoxy)ethoxy]ethyl ester](/img/structure/B3210978.png)
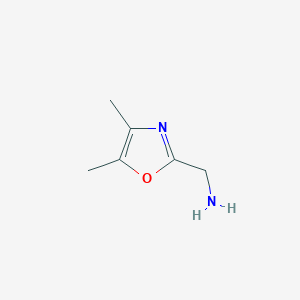
![[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B3210994.png)

